1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile
Overview
Description
1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H12N2S . It has a molecular weight of 228.32 .
Molecular Structure Analysis
The InChI code for 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile is1S/C13H12N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile include a molecular weight of 228.32 . The compound is stored under refrigerated conditions .Scientific Research Applications
Cyclometalation and Molecular Structures
- Cyclometalation : Compounds like 1,4-Bis(benzothiazol-2-yl)benzene, which are structurally related to 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile, have been used in cyclometalation processes. These processes produce nonpolymeric, acetate-bridged products with novel molecular structures, as demonstrated in a study where an X-ray crystal structure analysis revealed a unique, counterhinged molecular box configuration (B. O. and P. Steel, 1998).
Antiproliferative Activities
- Antiproliferative Evaluation : Benzothiazoles, including derivatives like 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile, have been investigated for their antiproliferative activities. In a study, compounds related to this benzothiazole derivative showed significant antiproliferative effects against cell lines like C6 (rat brain tumor) and HeLa (human cervical carcinoma), indicating potential applications in cancer research (M. Ceylan et al., 2020).
Chemical Synthesis and Reactivity
- Synthesis and Reactivity : The synthesis and chemical reactivity of compounds structurally similar to 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile have been explored. These studies provide insights into the preparation of various derivatives through reactions like cyclocondensation and coupling with diazotized aromatic amines, expanding the range of potential applications in synthetic chemistry (A. Farag et al., 1996).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Properties : Benzothiazole derivatives have demonstrated notable antimicrobial and antifungal activities. Studies have shown that compounds with a benzothiazole core, including those similar to 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile, exhibit significant antibacterial and antifungal efficacy against a variety of bacterial and fungal strains. This suggests potential applications in the development of new antimicrobial agents (V. Pejchal et al., 2015).
Photolysis and Hydrolysis Studies
- Photolysis and Hydrolysis Investigations : Research has been conducted on the hydrolysis and photolysis of benzothiazole derivatives, offering insights into the stability and degradation pathways of these compounds. These studies are crucial for understanding the environmental impact and degradation behavior of benzothiazole-based chemicals (Yue-ting Wang et al., 2009).
Safety And Hazards
The safety data sheet for 1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)cyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSGVFMZYARUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)cyclopentanecarbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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